molecular formula C15H23N3O4S B119565 S-(-)-Sulpiride-d3 CAS No. 124020-27-5

S-(-)-Sulpiride-d3

Cat. No. B119565
M. Wt: 344.4 g/mol
InChI Key: BGRJTUBHPOOWDU-XTRIYBSESA-N
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Description

S-(-)-Sulpiride-d3 (also known as (−)-sulpiride-d3) is a drug that has been used in the laboratory for various scientific research applications. It is a synthetic compound belonging to the class of substituted benzamides and is a chiral compound with a d-configuration. It is a selective dopamine D2 receptor antagonist, meaning that it blocks the activity of the dopamine D2 receptor in the brain. It has been used in the laboratory to study the effects of dopamine on behavior, and has been used in a variety of studies related to neuroscience, psychopharmacology, and biochemistry.

Scientific Research Applications

Structural and Vibrational Spectroscopy

S-(-)-Sulpiride-d3's conformational and vibrational behaviors have been studied using density functional theory (DFT) and spectroscopy. This research is crucial for understanding its molecular behavior and interactions, particularly in its applications as a neuroleptic or antipsychotic drug (Kecel-Gunduz et al., 2015).

Synthesis and Characterization

The synthesis of racemic d3-sulpiride and its (R) and (S) isomers has been explored. This includes the characterization of their structures through melting points, IR, 1H-NMR, GC-MS, and polarimetry, which is significant for both pharmaceutical formulation and research purposes (Al-koutayni-rifai et al., 1989).

Molecular Modeling and Nanoparticle Formulation

In silico analysis, including molecular dynamic simulation and docking studies, have been conducted on S-(-)-Sulpiride-d3 to define its molecular profile and interactions, particularly with dopamine receptors. This is combined with the synthesis of polymeric nanoparticles for controlled drug release, enhancing its solubility and stability (Kecel-Gunduz et al., 2020).

Binding and Receptor Studies

Research has also been conducted on the specific binding of S-(-)-Sulpiride-d3 to rat striatal preparations, highlighting its interaction with dopamine receptors. Such studies are fundamental in understanding its pharmacological actions in the brain (Theodorou et al., 1980).

Formulation and Bioavailability Enhancement

There are studies focused on enhancing the oral bioavailability of S-(-)-Sulpiride-d3 via various formulations. For instance, research on fast orally disintegrating tablets aims to improve its absorption and efficacy (Tawfeek et al., 2020).

properties

IUPAC Name

N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-5-sulfamoyl-2-(trideuteriomethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4S/c1-3-18-8-4-5-11(18)10-17-15(19)13-9-12(23(16,20)21)6-7-14(13)22-2/h6-7,9,11H,3-5,8,10H2,1-2H3,(H,17,19)(H2,16,20,21)/t11-/m0/s1/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGRJTUBHPOOWDU-XTRIYBSESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)NC[C@@H]2CCCN2CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70512625
Record name N-{[(2S)-1-Ethylpyrrolidin-2-yl]methyl}-2-[(~2~H_3_)methyloxy]-5-sulfamoylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70512625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-(-)-Sulpiride-d3

CAS RN

124020-27-5
Record name N-{[(2S)-1-Ethylpyrrolidin-2-yl]methyl}-2-[(~2~H_3_)methyloxy]-5-sulfamoylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70512625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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